molecular formula C8H7NO2 B064826 Furo[2,3-b]pyridin-3-ylmethanol CAS No. 193284-86-5

Furo[2,3-b]pyridin-3-ylmethanol

Cat. No.: B064826
CAS No.: 193284-86-5
M. Wt: 149.15 g/mol
InChI Key: QJPWUUIJKXMFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-b]pyridin-3-ylmethanol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

193284-86-5

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

furo[2,3-b]pyridin-3-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2

InChI Key

QJPWUUIJKXMFEP-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC=C2CO

Canonical SMILES

C1=CC2=C(N=C1)OC=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutylaluminium hydride in toluene (1.5M; 2.4 ml, 3.6 mmol) was added dropwise to a solution of methyl furo[2,3-b]pyridine-3-carboxylate (0.28 g, 1.58 mmol) in tetrahydrofuran (10 ml) at -75° C. The resulting solution was stirred at -75° C. for 40 minutes, the cooling bath removed and the mixture allowed to warm to room temperature. The reaction mixture was stirred at room temperature for 15 minutes, recooled to -40° C. and quenched by sequential addition of methanol (0.5 ml), water (0.25 ml) and 2M sodium hydroxide (0.25 ml). The mixture was allowed to warm up to produce a gel (exotherm observed), which was filtered off and washed with dichloromethane (8×10 ml). The filtrate was evaporated, the residue redissolved in dichloromethane and the solution dried (MgSO4). The solution was concentrated in vacuo to afford the title compound (0.2182 g, 93%) as a colourless solid; δH (CDCl3) 1.94 (1H, br s, CH2OH), 4.85 (2H, s, CH2OH), 7.26 (1H, dd, J 7.6, 4.9 Hz, 5-H), 7.69 (1H, s, 2-H), 8.05 (1H, dd, J 7.6, 1.7 Hz, 4-H), 8.34 (1H, dd, J 4.9, 1.7 Hz, 6-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

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